Benzyl (1,3-dibromopropan-2-yl)carbamate
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Overview
Description
Benzyl (1,3-dibromopropan-2-yl)carbamate: is an organic compound with the molecular formula C11H13Br2NO2 . It is a derivative of carbamic acid and is characterized by the presence of a benzyl group and a dibromopropyl moiety. This compound is of interest in organic synthesis and various chemical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (1,3-dibromopropan-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with 1,3-dibromopropane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzyl (1,3-dibromopropan-2-yl)carbamate can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted carbamates
- Carbonyl compounds
- Amines
Scientific Research Applications
Chemistry: Benzyl (1,3-dibromopropan-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various functionalized carbamates.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also serve as a probe to investigate the mechanisms of enzyme inhibition.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of benzyl (1,3-dibromopropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes that catalyze the hydrolysis of carbamates. The dibromopropyl group enhances its reactivity, allowing it to form covalent bonds with active site residues of enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Benzyl (1,3-dihydroxypropan-2-yl)carbamate: This compound has hydroxyl groups instead of bromine atoms, leading to different reactivity and applications.
Benzyl carbamate: Lacks the dibromopropyl group, making it less reactive in certain substitution reactions.
Uniqueness: Benzyl (1,3-dibromopropan-2-yl)carbamate is unique due to the presence of the dibromopropyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
115705-75-4 |
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Molecular Formula |
C11H13Br2NO2 |
Molecular Weight |
351.03 g/mol |
IUPAC Name |
benzyl N-(1,3-dibromopropan-2-yl)carbamate |
InChI |
InChI=1S/C11H13Br2NO2/c12-6-10(7-13)14-11(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) |
InChI Key |
NVLGYZUHIJMLDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CBr)CBr |
Origin of Product |
United States |
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